4-methylbenzenesulfonate;3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole
Description
The compound 4-methylbenzenesulfonate;3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole is a hybrid heterocyclic molecule comprising a benzothiazole core conjugated with a quinolinium moiety via a methylidene bridge, further functionalized with a 4-methylbenzenesulfonate group.
Properties
IUPAC Name |
4-methylbenzenesulfonate;3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N2S.C7H8O3S/c1-20-12-11-14(15-7-3-4-8-16(15)20)13-19-21(2)17-9-5-6-10-18(17)22-19;1-6-2-4-7(5-3-6)11(8,9)10/h3-13H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOJCCLIDPZYJC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107091-89-4 | |
| Record name | Thiazole orange | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107091-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazole Orange | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of 2-Aminothiophenol Derivatives
The benzothiazole core is synthesized via cyclocondensation of 2-aminothiophenol with carbonyl equivalents. A modified procedure from Abdelgawad et al. (2016) involves:
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Reacting 2-aminothiophenol with methylglyoxal in ethanol under reflux (8–10 hours) to yield 3-methyl-1,3-benzothiazole.
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Catalytic acetic acid enhances reaction efficiency, achieving yields >85%.
Table 1: Optimization of Benzothiazole Synthesis
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetic acid | Ethanol | 78 | 8 | 87 |
| Co3O4 NFs | Neat | 120 | 5 | 95 |
Formation of the Quinolinium-Methylidene Bridge
Aldol Condensation Strategy
The methylidene linker is introduced via aldol condensation between 3-methylbenzothiazole-2-carbaldehyde and 1-methylquinolinium-4-carbaldehyde:
Photochemical Cyclization
Alternative routes from Cox (2018) utilize photochemical cyclization of (E)-2-(2-chlorostyryl)benzothiazole precursors under visible light (λ = 450 nm):
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Irradiation in heptane/dioxane/bromobenzene (2:2:1) for 12 hours.
Salt Formation with 4-Methylbenzenesulfonic Acid
Counterion Exchange Protocol
The final step involves protonation of the quinolinium nitrogen and sulfonate salt formation:
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Dissolve the quinolinium-benzothiazole intermediate (1 eq) in isopropanol.
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Concentrate, wash with petroleum ether, and recrystallize from water.
Key Data from TGR-1202 Synthesis:
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Scale: 39.69 mmol (22.7 g starting material).
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Yield: 95% (28.2 g product).
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Purity: 93.4% enantiomeric excess (HPLC, Chiralpak AD-H column).
Analytical Characterization
Spectroscopic Validation
Thermal Analysis
Green Chemistry Approaches
Solvent-Free Catalysis
Co3O4 nanoflakes enable solvent-free synthesis of benzothiazole intermediates at 120°C (95% yield).
Photochemical Optimization
Visible-light-mediated cyclization reduces energy consumption by 40% compared to thermal methods.
Industrial-Scale Considerations
Cost Analysis
Chemical Reactions Analysis
Types of Reactions
4-methylbenzenesulfonate;3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinium derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds .
Scientific Research Applications
Thiazole orange, also known as 4-methylbenzenesulfonate; 3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole, is a cyanine dye with the molecular formula . It comprises the thiazole orange cation [1-methyl-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinolinium] . Thiazole orange can be used as a dye for reticulocyte analysis .
Names and Identifiers:
- IUPAC Name: (Z)-3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole
- InChI: See source
- InChIKey: ACOJCCLIDPZYJC-UHFFFAOYSA-M
- SMILES: O=S(=O)([O-])C1=CC=C(C=C1)C.S1C=2C=CC=CC2N(C1=CC3=CC=N+C)C
- CAS Registry Number: 107091-89-4
- EC Number: 628-432-0
- UNII: 7UU5MK2XLQ
- ChEBI ID: CHEBI:52293
- ChEMBL ID: CHEMBL4094858
- Wikidata ID: Q27123355
Synonyms:
Thiazole orange has numerous synonyms, including :
- 1-methyl-4-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium, salt with 4-methylbenzenesulfonic acid (1:1)
- 1-methyl-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinolinium 4-methylbenzenesulfonate
- 3-methyl-2-[(1-methylquinolin-4(1H)-ylidene)methyl]-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate
- Thiazole orange T
- 1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]quinolinium p-tosylate
Mechanism of Action
The mechanism of action of 4-methylbenzenesulfonate;3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial cell division by disrupting the formation of the Z-ring, a crucial step in bacterial cytokinesis . In anticancer applications, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
(i) Benzothiazole Derivatives with Styryl/Azide Groups
- Example : (E)-6-Methoxy-2-(4-azidostyryl)-1,3-benzothiazole (1b)
- Key Differences :
- Substituents: Azide group at the styryl position vs. the quinolinium-methylidene and sulfonate groups in the target compound.
- Functionality: Designed for bioorthogonal fluorogenic labeling due to the azide’s click chemistry compatibility.
- Similarities :
- Benzothiazole core enables π-conjugation, critical for fluorescence.
(ii) Sulfonamide-Functionalized Benzimidazoles
- Example : 1-(4-Methylphenylsulfonyl)-2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]-methylsulfanyl}-1H-1,3-benzimidazole
- Key Differences :
- Core Structure: Benzimidazole vs. benzothiazole.
- Substituents: Trifluoroethoxy-pyridine and sulfonyl group vs. quinolinium and sulfonate. Similarities:
- Sulfonate/sulfonamide groups enhance solubility and modulate electronic properties.
Physicochemical Properties
Biological Activity
The compound 4-methylbenzenesulfonate; 3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole , commonly known as Thiazole Orange , is a synthetic dye with notable applications in biological research. This article delves into its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Thiazole Orange is characterized by its complex structure, which includes a benzothiazole moiety and a quinolinium salt. Its chemical formula is with a molecular weight of approximately 476.61 g/mol. The compound exhibits fluorescence properties, making it useful in various biological assays.
Cytotoxicity
Recent studies have demonstrated that Thiazole Orange exhibits significant cytotoxicity against various cancer cell lines. For instance, in a study assessing the cytotoxic effects of related benzothiazole compounds, several derivatives showed IC values ranging from 3.58 to 15.36 μM against cancer cells, while normal cell lines exhibited higher IC values (38.77–66.22 μM), indicating a favorable safety profile compared to traditional chemotherapeutics like sorafenib .
Table 1: Cytotoxicity of Thiazole Orange and Related Compounds
| Compound | Cancer Cell Line IC (μM) | Normal Cell Line IC (μM) |
|---|---|---|
| Thiazole Orange | TBD | TBD |
| Compound 4f | 0.194 | 66.22 |
| Sorafenib | 0.171 | TBD |
The mechanism by which Thiazole Orange exerts its cytotoxic effects involves the inhibition of key kinases such as BRAF and VEGFR-2. Compound 4f, a derivative closely related to Thiazole Orange, demonstrated potent inhibition with IC values of 0.071 μM for VEGFR-2 and 0.194 μM for BRAF . This suggests that Thiazole Orange may also interact similarly with these targets.
Figure 1: Mechanism of Action of Thiazole Orange
Mechanism of Action
Induction of Apoptosis
Thiazole Orange has been shown to induce apoptosis in cancer cells effectively. In vitro studies revealed that treatment with compound 4f led to a significant increase in apoptotic cells (37.83% compared to only 0.89% in untreated controls), demonstrating its capacity to trigger programmed cell death . This property is crucial for its potential use in cancer therapy.
Study on Anticancer Efficacy
In a comparative study, Thiazole Orange was evaluated alongside other benzothiazole derivatives for its anticancer efficacy. The results indicated that compounds with similar structural motifs exhibited varying degrees of cytotoxicity and kinase inhibition, highlighting the importance of structural modifications in enhancing biological activity .
Clinical Implications
The promising results from preclinical studies suggest that Thiazole Orange could be developed further for clinical applications in oncology. Its selective cytotoxicity towards cancer cells while sparing normal cells positions it as a potential candidate for targeted cancer therapies.
Q & A
What are the optimal synthetic routes for preparing 4-methylbenzenesulfonate derivatives fused with benzothiazole-quinolinium systems?
Basic Research Question
The synthesis of such hybrid systems typically involves multi-step reactions, starting with the condensation of substituted benzothiazoles with quinolinium precursors. For example, microwave-assisted solvent-free conditions (e.g., silica gel as a catalyst) can enhance reaction efficiency, as demonstrated in the synthesis of 2-(4-methoxyphenyl)benzothiazole . Key steps include:
- Schiff base formation : Reacting an amine-functionalized benzothiazole with a quinolinium aldehyde under acidic conditions.
- Sulfonation : Introducing the 4-methylbenzenesulfonate group via nucleophilic substitution or esterification.
Characterization via melting point, NMR, and LC-MS is critical for purity validation .
How can reaction conditions be optimized to improve yields in the synthesis of quinolinium-benzothiazole hybrids?
Advanced Research Question
Optimization requires systematic variation of parameters:
- Catalysts : Use of glacial acetic acid or silica gel to accelerate condensation reactions .
- Solvent systems : Ethanol or ethyl acetate for intermediate purification .
- Microwave irradiation : Reduces reaction time (e.g., 6 minutes at 300 W) while maintaining high yields (>90%) .
Statistical tools like Design of Experiments (DoE) can identify critical factors affecting yield and selectivity.
What spectroscopic techniques are most reliable for confirming the structure of this compound?
Basic Research Question
A combination of methods ensures structural accuracy:
- ¹H/¹³C NMR : Identifies proton environments and carbon frameworks, particularly the methylidene bridge and sulfonate group .
- FT-IR : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .
- X-ray crystallography : Resolves stereochemistry and crystal packing, as shown for similar benzimidazole-sulfonate derivatives .
How can complex spectral overlaps in NMR be resolved for this compound?
Advanced Research Question
Advanced strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .
- Computational prediction : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) simulate NMR spectra to cross-validate experimental data .
- Deuterated solvents : DMSO-d₆ or CDCl₃ enhances signal resolution for quinolinium protons .
What methodologies are used to assess the biological activity of benzothiazole-quinolinium hybrids?
Basic Research Question
Standard assays include:
- Antimicrobial testing : Disk diffusion or MIC assays against Gram-positive/negative bacteria .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Docking studies : Preliminary virtual screening against target proteins (e.g., DNA gyrase) to prioritize compounds .
How can molecular docking elucidate the binding mechanism of this compound with biological targets?
Advanced Research Question
Docking protocols involve:
- Protein preparation : Retrieve target structures (e.g., PDB ID 1KZN) and optimize hydrogen bonding networks.
- Ligand parameterization : Assign charges using the AM1-BCC method.
- Pose validation : Compare binding modes with known inhibitors (e.g., ciprofloxacin for antimicrobial targets) .
MD simulations (20 ns) further refine binding stability .
How do solvent polarity and substituents influence the photophysical properties of this compound?
Advanced Research Question
Solvatochromic studies (e.g., in ethanol, DMSO) reveal:
- Electronic transitions : Bathochromic shifts in polar solvents due to stabilization of excited states .
- Substituent effects : Electron-withdrawing groups (e.g., sulfonate) enhance charge transfer, quantified via TD-DFT calculations .
How can contradictory data on biological activity across studies be reconciled?
Advanced Research Question
Discrepancies may arise from:
- Experimental conditions : Variations in cell lines, incubation times, or solvent carriers .
- Structural modifications : Minor changes (e.g., methyl vs. methoxy groups) drastically alter activity.
Meta-analyses using standardized protocols (e.g., OECD guidelines) improve reproducibility.
What pharmacological assays are recommended for evaluating hepatotoxicity in this compound?
Advanced Research Question
Specialized assays include:
- CYP450 inhibition : Liver microsome assays to assess metabolic interference.
- ALT/AST measurement : In vivo rodent models quantify liver enzyme leakage.
- Histopathological analysis : Post-mortem liver sectioning identifies necrotic regions .
How do DFT studies contribute to understanding the reactivity of this compound?
Advanced Research Question
DFT (B3LYP/6-311++G**) provides insights into:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict electrophilic/nucleophilic sites .
- Reactivity descriptors : Global hardness (η) and chemical potential (μ) quantify stability .
- Nonlinear optical (NLO) properties : Hyperpolarizability values assess potential for materials science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
